An In-depth Technical Guide to the Synthesis of Benzyl 4-formylpiperidine-1-carboxylate
An In-depth Technical Guide to the Synthesis of Benzyl 4-formylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Benzyl 4-formylpiperidine-1-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds. Its strategic importance lies in the reactive aldehyde functionality, which serves as a versatile handle for constructing complex molecular architectures, coupled with the stable benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen. This guide provides a comprehensive overview of the primary synthetic pathways to this key building block, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods. The content is structured to offer both a high-level strategic understanding for drug development professionals and granular, actionable details for bench scientists.
Introduction: The Strategic Importance of Benzyl 4-formylpiperidine-1-carboxylate
Benzyl 4-formylpiperidine-1-carboxylate, also known as 1-(Benzyloxycarbonyl)-4-piperidinecarboxaldehyde or N-Cbz-4-formylpiperidine, is a heterocyclic aldehyde of significant interest in medicinal chemistry.[1][2][3] The piperidine scaffold is a common motif in numerous biologically active molecules, and the 4-formyl group provides a crucial entry point for diversification through reactions such as reductive amination, Wittig reactions, and aldol condensations. The Cbz protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under standard hydrogenolysis conditions, making it an ideal choice for multi-step syntheses.
Key Molecular Features:
| Property | Value |
| CAS Number | 138163-08-3[1] |
| Molecular Formula | C₁₄H₁₇NO₃[1] |
| Molecular Weight | 247.29 g/mol [1] |
| Appearance | Clear, beige liquid or semi-solid[4] |
This guide will explore the two principal retrosynthetic disconnections for this molecule, which involve either the oxidation of a primary alcohol or the partial reduction of a carboxylic acid derivative.
Caption: Retrosynthetic analysis of Benzyl 4-formylpiperidine-1-carboxylate.
Oxidative Pathways: Synthesis from a Primary Alcohol
The most prevalent and well-documented route to Benzyl 4-formylpiperidine-1-carboxylate involves the oxidation of the corresponding primary alcohol, (1-(benzyloxycarbonyl)piperidin-4-yl)methanol. This starting material is commercially available or can be readily prepared by the reduction of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the Cbz protecting group. Several mild oxidation protocols have proven effective.
Caption: Overview of common oxidative methods.
Swern Oxidation
The Swern oxidation is a classic and highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[5] The reaction is known for its mild conditions and high yields, minimizing the risk of over-oxidation.
Mechanism Insight: The reaction proceeds via the formation of an alkoxysulfonium salt intermediate upon reaction of the alcohol with the activated DMSO species. A base, typically triethylamine, then facilitates an intramolecular elimination (via a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6] The low reaction temperature (typically -78 °C) is crucial to prevent side reactions, such as the Pummerer rearrangement.
Experimental Protocol: Swern Oxidation
-
Preparation: To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation: Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution. Stir the mixture for 15 minutes at -78 °C.
-
Alcohol Addition: Add a solution of (1-(benzyloxycarbonyl)piperidin-4-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not rise significantly. Stir for another 30-45 minutes at -78 °C.
-
Base Quench: Add triethylamine (5.0 equivalents) to the reaction mixture. The mixture may become thick. Allow the reaction to warm to room temperature over approximately 45 minutes.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure aldehyde.[7]
Causality: The use of oxalyl chloride as the activator for DMSO is efficient and generates volatile byproducts (CO and CO₂), simplifying purification. Triethylamine acts as a non-nucleophilic base to promote the final elimination step.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is an exceptionally mild and convenient method that employs a hypervalent iodine reagent, the Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one).[8] It offers the advantages of being performed at room temperature, having a neutral pH, and exhibiting high chemoselectivity.[9]
Mechanism Insight: The alcohol displaces an acetate ligand on the iodine center. A subsequent intramolecular proton transfer, facilitated by the displaced acetate acting as a base, leads to the formation of the aldehyde, iodinane, and acetic acid.[8]
Experimental Protocol: Dess-Martin Oxidation
-
Setup: Dissolve (1-(benzyloxycarbonyl)piperidin-4-yl)methanol (1.0 equivalent) in anhydrous DCM in a flask under an inert atmosphere.
-
Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution in one portion. If the starting material is acid-sensitive, sodium bicarbonate (2-3 equivalents) can be added as a buffer.[8]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 1-3 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.
-
Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography if necessary.[10]
Causality: DMP is highly selective for alcohols and tolerates a wide variety of other functional groups. Its major drawback is the potentially explosive nature of the reagent, especially if impure, necessitating careful handling.[11]
Parikh-Doering Oxidation
The Parikh-Doering oxidation is another activated DMSO method that uses the sulfur trioxide-pyridine complex (SO₃·Py) as the activator.[12] A key advantage over the Swern oxidation is that it can be conducted at or above 0 °C, avoiding the need for cryogenic temperatures.[13][14]
Mechanism Insight: The mechanism is analogous to the Swern oxidation. SO₃·Py activates DMSO to form an electrophilic sulfur species. The alcohol adds to this species, and a hindered, non-nucleophilic base (like triethylamine or diisopropylethylamine) facilitates the final elimination to the aldehyde.[13]
Experimental Protocol: Parikh-Doering Oxidation
-
Setup: Dissolve (1-(benzyloxycarbonyl)piperidin-4-yl)methanol (1.0 equivalent) and a hindered base such as diisopropylethylamine (DIPEA, ~7 equivalents) in a mixture of anhydrous DCM and anhydrous DMSO (~14 equivalents).
-
Reagent Addition: Cool the solution to 0 °C and add the sulfur trioxide-pyridine complex (SO₃·Py, ~4 equivalents) portion-wise.
-
Reaction: Stir the suspension at 0 °C for 30-60 minutes. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into brine and extract with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the aldehyde. A typical yield for this type of reaction is around 84%.[13]
Causality: The SO₃·Py complex is a stable, solid reagent that is easier and safer to handle than oxalyl chloride. The reaction can be run at a more convenient temperature (0 °C to room temperature) compared to the Swern oxidation.[12]
Reductive Pathways: Synthesis from a Carboxylic Acid Derivative
An alternative strategy involves the partial reduction of a suitable derivative of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid. Direct reduction of the carboxylic acid to the aldehyde is challenging as most powerful reducing agents (e.g., LiAlH₄) will proceed to the primary alcohol. Therefore, the acid must first be converted into a derivative whose reduction can be controlled at the aldehyde stage.
Caption: Reductive approaches to the target aldehyde.
Reduction of Ester Derivatives
The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) via standard methods like Fischer esterification. This ester can then be reduced to the aldehyde using a sterically hindered and temperature-sensitive reducing agent like diisobutylaluminium hydride (DIBAL-H).
Mechanism Insight: At low temperatures (-78 °C), DIBAL-H adds one hydride equivalent to the ester carbonyl, forming a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until aqueous work-up. Keeping the temperature low prevents a second hydride addition, which would lead to the primary alcohol.
Experimental Protocol: Ester Reduction with DIBAL-H
-
Esterification: Convert 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid to its methyl or ethyl ester using standard procedures (e.g., SOCl₂ in methanol or acid-catalyzed esterification).
-
Reduction Setup: Dissolve the ester (1.0 equivalent) in an anhydrous solvent like toluene or DCM in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C.
-
Hydride Addition: Add a solution of DIBAL-H (1.1-1.5 equivalents, typically 1.0 M in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours.
-
Work-up: Quench the reaction at low temperature by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir until the layers separate.
-
Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude aldehyde, which can be purified by chromatography.
Causality: The low temperature is critical for the success of this reaction. It stabilizes the tetrahedral intermediate and prevents over-reduction. The Rochelle's salt work-up is effective for breaking up the aluminum-containing emulsion that often forms.
Enzymatic Reduction
A modern and green chemistry approach involves the use of carboxylic acid reductases (CARs). These enzymes can directly convert carboxylic acids to aldehydes in an aqueous medium under mild conditions, offering high selectivity and avoiding the use of harsh chemical reagents.
Mechanism Insight: CARs utilize adenosine triphosphate (ATP) to activate the carboxylate group, typically forming an acyl-adenylate intermediate. This activated species is then reduced by nicotinamide adenine dinucleotide phosphate (NADPH) to the aldehyde. The process requires auxiliary enzymes for ATP and NADPH recycling.
Experimental Protocol: Enzymatic Reduction
Note: This is a specialized biocatalytic method requiring specific enzymes and cofactors.
-
Reaction Mixture: In a buffered aqueous solution (e.g., potassium phosphate buffer), combine 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1a), a suitable CAR enzyme preparation, ATP, NADPH, and recycling systems for both cofactors (e.g., polyphosphate kinase for ATP and glucose dehydrogenase for NADPH).[15]
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the pH and adjust as necessary.[16]
-
In Situ Product Removal (ISPR): To prevent potential over-reduction to the alcohol by background dehydrogenases in crude enzyme preparations, a water-immiscible organic solvent can be added to the reaction to extract the aldehyde as it is formed.[15]
-
Work-up and Purification: Once the reaction has reached sufficient conversion, stop the reaction (e.g., by adding a quenching solvent like methanol/formic acid). Extract the product with an organic solvent, dry, and concentrate. Purify by flash column chromatography. An isolated yield of 61% has been reported for this specific transformation using this method.[15][16]
Causality: This enzymatic approach is highly specific and environmentally benign. The main challenge is the availability and cost of the required enzymes and cofactors, as well as the potential for competing side reactions from other enzymes present in crude cell-free extracts.
Comparative Analysis of Synthesis Pathways
The choice of synthetic route depends on factors such as scale, available equipment, cost of reagents, and the need for mild conditions.
| Method | Key Reagents | Temp. | Typical Yield | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N | -78 °C | High (>90%) | High yield, reliable, well-established.[7] | Requires cryogenic temperatures, toxic/malodorous byproducts (CO, DMS). |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Room Temp. | High (>90%) | Very mild, neutral pH, room temp, easy work-up.[8] | Reagent is expensive and potentially explosive.[11] |
| Parikh-Doering Oxidation | SO₃·Py, DMSO, DIPEA/Et₃N | 0 °C to RT | Good-High (80-90%) | Milder than Swern (no cryo temps), stable reagents.[13] | Can require large excess of reagents. |
| Reduction of Ester | DIBAL-H | -78 °C | Moderate-Good | Utilizes a different precursor; good for certain substrates. | Requires cryogenic temperatures; potential for over-reduction. |
| Enzymatic Reduction | CARs, ATP, NADPH | ~30 °C | Moderate (~61% isolated) | Extremely mild, green, highly selective.[15][16] | Requires specialized enzymes and cofactors; can be costly. |
Characterization of Benzyl 4-formylpiperidine-1-carboxylate
Proper characterization of the final product is essential to confirm its identity and purity.
-
¹H NMR: Expected signals would include the aldehyde proton (singlet, ~9.6 ppm), the aromatic protons of the benzyl group (~7.3 ppm), the methylene protons of the benzyl group (singlet, ~5.1 ppm), and the aliphatic protons of the piperidine ring.
-
¹³C NMR: The aldehyde carbonyl carbon should appear around 200 ppm. Other characteristic peaks include the carbamate carbonyl, aromatic carbons, and aliphatic carbons of the piperidine and benzyl groups.
-
IR Spectroscopy: A strong carbonyl stretch for the aldehyde should be visible around 1720 cm⁻¹, and another for the carbamate carbonyl around 1690 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (247.29 g/mol ) should be observed.
Conclusion
The synthesis of Benzyl 4-formylpiperidine-1-carboxylate can be reliably achieved through several high-yielding pathways. For laboratory-scale synthesis, oxidation methods are generally preferred due to their efficiency and the commercial availability of the precursor alcohol. The Dess-Martin and Parikh-Doering oxidations offer more convenient and safer alternatives to the classic Swern oxidation by avoiding cryogenic temperatures and/or highly toxic reagents. For large-scale industrial applications, the Parikh-Doering oxidation presents a scalable option. The reductive pathway from the corresponding carboxylic acid ester offers a viable alternative, while the emerging field of biocatalysis provides a green and highly selective, albeit specialized, route. The selection of the optimal pathway will ultimately be guided by the specific constraints and objectives of the research or drug development program.
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